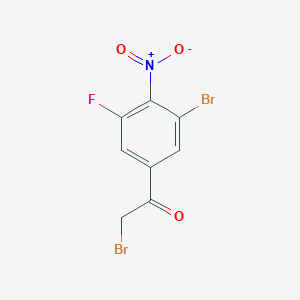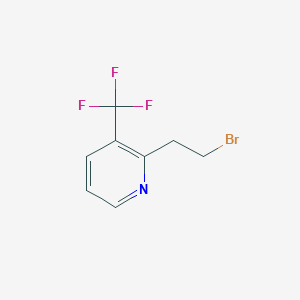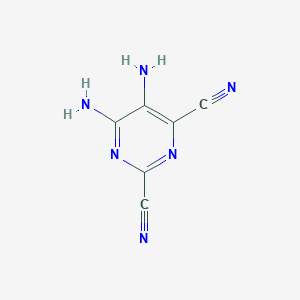
5,6-Diaminopyrimidine-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diaminopyrimidine-2,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 5 and 6, and cyano groups at positions 2 and 4 on the pyrimidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diaminopyrimidine-2,4-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with guanidine derivatives in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diaminopyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Nitro-pyrimidine derivatives.
Reduction: Diaminopyrimidine derivatives with reduced cyano groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Diaminopyrimidine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 5,6-diaminopyrimidine-2,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The amino and cyano groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This can lead to the modulation of various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Lacks the cyano groups at positions 2 and 4.
5,6-Diaminouracil: Contains hydroxyl groups instead of cyano groups.
2,4,5-Triaminopyrimidine: Contains an additional amino group at position 5.
Uniqueness
5,6-Diaminopyrimidine-2,4-dicarbonitrile is unique due to the presence of both amino and cyano groups on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C6H4N6 |
|---|---|
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
5,6-diaminopyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-5(9)6(10)12-4(2-8)11-3/h9H2,(H2,10,11,12) |
Clé InChI |
LFFWDCXSBXPLSZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=NC(=N1)C#N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



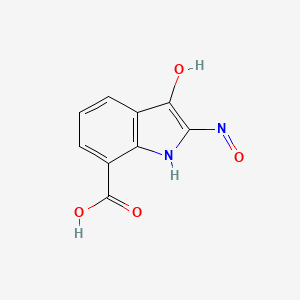
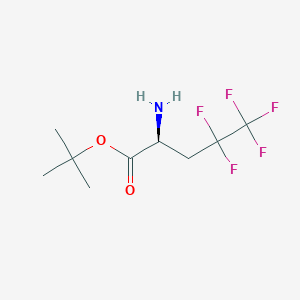
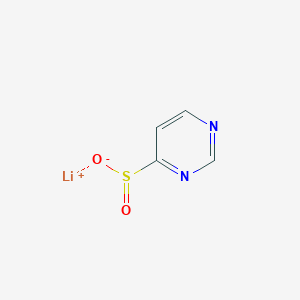
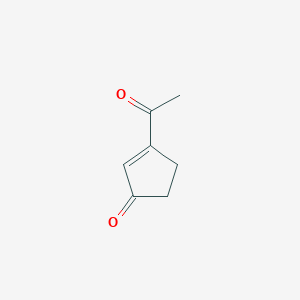
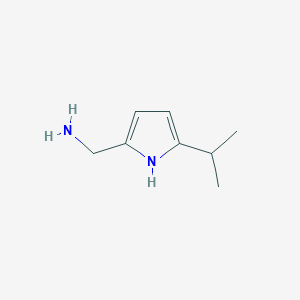
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
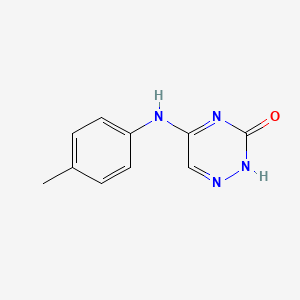
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
